7-Hydroxy Prochlorperazine-d8
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Overview
Description
7-Hydroxy Prochlorperazine-d8 is a deuterium-labeled derivative of 7-Hydroxy Prochlorperazine. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The deuterium labeling allows for precise tracking and quantification of the compound in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy Prochlorperazine-d8 involves the incorporation of deuterium atoms into the molecular structure of 7-Hydroxy Prochlorperazine. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but generally involve the use of deuterated reagents and solvents .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to ensure the purity and consistency of the deuterium labeling. Quality control measures are critical to ensure that the final product meets the required specifications for research applications.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy Prochlorperazine-d8 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
7-Hydroxy Prochlorperazine-d8 is widely used in scientific research for various applications:
Chemistry: It is used as a tracer in studies involving reaction mechanisms and kinetics.
Biology: It helps in understanding metabolic pathways and the behavior of drugs in biological systems.
Medicine: It is used in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: It is used in the development and testing of new pharmaceuticals
Mechanism of Action
The mechanism of action of 7-Hydroxy Prochlorperazine-d8 is primarily related to its role as a tracer in scientific studies. The deuterium labeling allows researchers to track the compound’s movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in the metabolism and action of related drugs .
Comparison with Similar Compounds
Similar Compounds
Prochlorperazine: A phenothiazine derivative used as an antipsychotic and antiemetic.
7-Hydroxy Prochlorperazine: The non-deuterated form of 7-Hydroxy Prochlorperazine-d8.
Prochlorperazine-d8: Another deuterium-labeled derivative used for similar research purposes
Uniqueness
This compound is unique due to its specific deuterium labeling, which provides enhanced stability and allows for precise tracking in pharmacokinetic studies. This makes it particularly valuable in research settings where accurate quantification and tracking of the compound are essential .
Properties
CAS No. |
1246819-57-7 |
---|---|
Molecular Formula |
C20H16ClN3OSD8 |
Molecular Weight |
397.99 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
52172-19-7 (unlabelled) |
Synonyms |
8-Chloro-10-[3-(4-methyl-1-piperazinyl-d8)propyl]-10H-phenothiazin-3-ol |
tag |
Prochlorperazine Impurities |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.